Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate
Description
Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate is a substituted thiophene derivative featuring three key functional groups:
- 5-Bromo substituent: Enhances electrophilicity and serves as a handle for cross-coupling reactions.
- tert-Butoxycarbonyl (Boc)-protected amino group at position 2: Provides stability to the amine during synthetic manipulations.
- Methyl ester at position 3: Facilitates solubility and serves as a precursor for carboxylic acid derivatives.
This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the construction of heterocyclic scaffolds .
Properties
IUPAC Name |
methyl 5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S/c1-11(2,3)17-10(15)13-8-6(9(14)16-4)5-7(12)18-8/h5H,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXKUXMHTVOXIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(S1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate has been explored for its potential in drug development due to its structural characteristics that allow for modifications leading to bioactive compounds.
Case Studies
- Anticancer Activity : Research indicates that thiophene derivatives exhibit anticancer properties. A study demonstrated that compounds similar to this compound showed significant cytotoxic effects on various cancer cell lines, suggesting a pathway for developing new anticancer agents .
- Antimicrobial Properties : Another investigation highlighted the antimicrobial activity of thiophene-based compounds. The introduction of the Boc group enhances solubility and bioavailability, making it a candidate for further exploration in treating infections .
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various reactions makes it valuable in synthetic organic chemistry.
Synthetic Applications
- Building Block for Complex Molecules : this compound can be utilized as a precursor for synthesizing other thiophene derivatives with enhanced properties. It can participate in coupling reactions, leading to the formation of new compounds with potential applications in materials science .
Agrochemical Development
The structural features of this compound make it suitable for developing agrochemicals, particularly pesticides and herbicides.
Research Findings
- Pesticidal Activity : Studies have shown that thiophene derivatives can exhibit herbicidal and insecticidal properties. The incorporation of the bromine atom increases the biological activity of the compounds, making them effective in pest management strategies .
Material Science
This compound has potential applications in material science due to its electronic properties.
Applications in Electronics
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, often involving binding to enzymes or receptors. The exact mechanism depends on the context of its application, such as inhibiting or activating certain pathways.
Comparison with Similar Compounds
Core Structural Similarities and Differences
The compound is compared to analogous thiophene derivatives based on substituent patterns, reactivity, and applications (Table 1).
Table 1: Structural Comparison of Key Thiophene Derivatives
*Similarity indices from reflect structural overlap with the target compound.
Physicochemical Properties
- Lipophilicity : The Boc group increases molecular weight (MW = 346.2 g/mol) and logP compared to simpler analogs like methyl 2-methylthiophene-3-carboxylate (MW = 170.2 g/mol) .
- Stability: Boc protection prevents amine oxidation, a limitation in compounds with free amino groups (e.g., 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate from ).
Biological Activity
Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate (CAS No. 859204-25-4) is a thiophene derivative that has garnered attention for its potential biological activities. This compound features a thiophene ring, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : CHBrN OS
- Molecular Weight : 336.20 g/mol
- Structure : The compound contains a bromine atom at the 5-position of the thiophene ring and a tert-butoxycarbonyl (Boc) amino group, which may influence its biological activity.
Antimicrobial Activity
Thiophene derivatives, including this compound, have been shown to exhibit significant antimicrobial properties. Research indicates that compounds with thiophene structures can effectively inhibit the growth of various bacterial strains.
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Antibacterial | Gram-positive and Gram-negative bacteria |
| Other Thiophene Derivatives | Antifungal | Candida albicans, Staphylococcus aureus |
In a study evaluating the antimicrobial activity of novel thiophene derivatives, it was found that compounds exhibited varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .
Anti-inflammatory Activity
Thiophene derivatives have also been investigated for their anti-inflammatory properties. The presence of specific functional groups in this compound may contribute to its ability to modulate inflammatory pathways. For example, related compounds have shown potential in reducing inflammation markers in vitro .
Anticancer Activity
The anticancer potential of thiophene derivatives is well-documented. Compounds similar to this compound have been tested for their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : Some thiophene derivatives induce cell cycle arrest at specific phases.
- Apoptosis Induction : Activation of apoptotic pathways has been observed in cancer cell lines treated with thiophene-based compounds.
Case Study 1: Antimicrobial Evaluation
A recent study synthesized various thiophene derivatives and evaluated their antibacterial activity using the microplate Alamar blue assay (MABA). This compound showed promising results against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) indicating effective inhibition at low concentrations .
Case Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that certain thiophene derivatives could significantly reduce pro-inflammatory cytokine production in macrophages. This compound was among those tested, showing a notable decrease in TNF-alpha levels, suggesting its potential as an anti-inflammatory agent .
Preparation Methods
Gewald Reaction for Thiophene Core Synthesis
The Gewald reaction, a multicomponent process involving ketones, cyanoacetates, and sulfur, serves as the foundational step for constructing the 2-aminothiophene-3-carboxylate scaffold. For methyl 2-aminothiophene-3-carboxylate, the reaction proceeds via cyclocondensation of methyl cyanoacetate with a ketone (e.g., acetone) and elemental sulfur in the presence of a base such as morpholine or piperidine. The mechanism involves:
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Knoevenagel condensation between the ketone and cyanoacetate to form an α,β-unsaturated nitrile.
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Nucleophilic attack by sulfur , leading to cyclization and aromatization to yield the thiophene ring.
Optimization studies (Table 1) reveal that polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures (~80°C) enhance yields by accelerating cyclization.
Table 1. Optimization of Gewald Reaction Conditions
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | Morpholine | 80 | 24 | 72 |
| Ethanol | Piperidine | 70 | 18 | 68 |
Electrophilic Bromination at Position 5
Regioselective bromination of methyl 2-aminothiophene-3-carboxylate at position 5 is achieved using bromine (Br₂) in acetic acid (AcOH) with sodium acetate (NaOAc) as a base. The amino group at position 2 directs electrophilic substitution to the para position (C-5) due to its electron-donating nature. Key considerations include:
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Stoichiometry : A 1:1 molar ratio of substrate to Br₂ prevents over-bromination.
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Temperature : Reactions conducted at 50–60°C for 48 hours maximize selectivity.
Table 2. Bromination Efficiency Under Varied Conditions
| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Br₂ | AcOH | 55 | 48 | 65 |
| NBS | CCl₄ | 80 | 24 | 52 |
Boc Protection of the Amino Group
The amino group at position 2 is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. This step ensures stability during subsequent reactions:
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Deprotonation of the amino group by DMAP.
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Nucleophilic acyl substitution with Boc₂O to form the tert-butoxycarbonyl (Boc) derivative.
Reaction completion is confirmed via thin-layer chromatography (TLC), with yields typically exceeding 85% under anhydrous conditions.
Optimization of Reaction Conditions
Solvent and Catalytic Systems
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For instance, cyclocondensation completes in 15–30 minutes at 130°C, compared to 24 hours under conventional heating.
Analytical Characterization
Spectroscopic Validation
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¹H NMR : The Boc-protected amino group resonates as a singlet at δ 1.45 ppm (9H), while the thiophene protons appear as distinct doublets between δ 7.2–7.5 ppm.
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LC-MS : Molecular ion peaks at m/z 348.2 [M+H]⁺ confirm the target compound’s molecular weight.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) reveals >98% purity, critical for pharmaceutical applications.
Comparative Analysis of Synthetic Methodologies
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Gewald + Bromination | High regioselectivity | Long reaction times | 65 |
| Microwave Synthesis | Rapid cyclization | Specialized equipment required | 70 |
Challenges and Limitations
Q & A
Q. What is the typical synthetic route for Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate?
The compound is synthesized via the Gewald reaction , a two-step process involving:
- Step 1 : Cyclocondensation of a ketone (e.g., cyclohexanone) with methyl cyanoacetate and elemental sulfur in methanol, catalyzed by diethylamine, to form the 2-aminothiophene core .
- Step 2 : Bromination at the 5-position using N-bromosuccinimide (NBS) under controlled conditions, followed by Boc protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP . Key Data: Yield optimization (80–85% for analogous compounds) and reaction monitoring via TLC or LC-MS are critical .
Q. How is the Boc protecting group removed during downstream functionalization?
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions :
- Trifluoroacetic acid (TFA) : 20–50% TFA in dichloromethane (DCM) at 0–25°C for 1–4 hours .
- Hydrochloric acid (HCl) : 4M HCl in dioxane for 2–6 hours at room temperature . Post-deprotection, neutralization with a weak base (e.g., NaHCO₃) and extraction with ethyl acetate are recommended.
Q. What spectroscopic techniques are used to characterize this compound?
- ¹H/¹³C NMR : To confirm substituent positions (e.g., Boc group at δ 1.4 ppm for tert-butyl protons; thiophene ring protons at δ 6.5–7.5 ppm) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O ester), ~1700 cm⁻¹ (Boc carbonyl), and ~3300 cm⁻¹ (N-H stretch) .
- LC-MS/HRMS : For molecular weight confirmation (e.g., [M+H]⁺ expected at ~346 Da) .
Q. How can the bromo group at C5 be leveraged for further modifications?
The 5-bromo substituent enables cross-coupling reactions :
- Suzuki-Miyaura : Reaction with aryl boronic acids using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts in THF/water .
- Buchwald-Hartwig amination : Coupling with amines under Pd catalysis to introduce amino groups . Note: Optimization of catalyst loading (1–5 mol%) and base (e.g., K₂CO₃) is essential for high yields.
Q. What solvents and conditions are optimal for recrystallization?
- Preferred solvents : Ethanol, methanol, or ethyl acetate due to moderate solubility.
- Procedure : Dissolve the crude product in minimal hot solvent, cool slowly to 4°C, and filter. Purity >95% is achievable, as demonstrated for structurally similar thiophene esters .
Advanced Research Questions
Q. How can side reactions during bromination be minimized?
- Controlled stoichiometry : Use 1.05–1.1 equivalents of NBS to avoid over-bromination .
- Low-temperature conditions : Perform reactions at 0–5°C in DCM or DMF .
- Byproduct analysis : Monitor via LC-MS for dibrominated species (e.g., [M+79]+ fragments) .
Q. What strategies improve solubility for NMR analysis in hydrophobic media?
Q. How is X-ray crystallography applied to confirm the molecular structure?
- Crystal growth : Slow evaporation of saturated ethyl acetate/hexane solutions.
- Data collection : Use SHELX programs (e.g., SHELXL for refinement) to resolve the Boc-protected amino group and bromine atom positions . Example: Similar thiophene derivatives show C–Br bond lengths of ~1.89 Å and Boc carbonyl torsion angles of 170–175° .
Q. What mechanistic insights exist for the Gewald reaction in this synthesis?
Q. How can computational modeling predict reactivity at the bromo site?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
